3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one
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Overview
Description
3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an amino group, a thia group, and a diazaspiro ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one typically involves multi-step organic reactions. One common method includes the reaction of a thia-containing precursor with a diazaspiro compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Halides, alkylating agents; reactions often require the presence of a base and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, alkylated products
Scientific Research Applications
3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-thienyl)-2-propen-1-one
- 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-furyl)-2-propen-1-one
Uniqueness
Compared to similar compounds, 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one stands out due to its phenyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
CAS No. |
125810-90-4 |
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Molecular Formula |
C16H19N3OS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(E)-3-(2-amino-1-thia-3,4-diazaspiro[4.5]dec-2-en-4-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H19N3OS/c17-15-18-19(16(21-15)10-5-2-6-11-16)12-9-14(20)13-7-3-1-4-8-13/h1,3-4,7-9,12H,2,5-6,10-11H2,(H2,17,18)/b12-9+ |
InChI Key |
BBFZOBIBVXYMOL-FMIVXFBMSA-N |
Isomeric SMILES |
C1CCC2(CC1)N(N=C(S2)N)/C=C/C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC2(CC1)N(N=C(S2)N)C=CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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